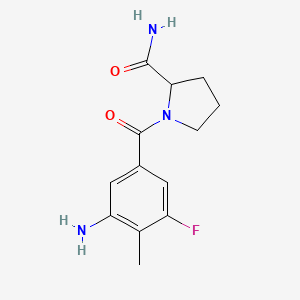![molecular formula C13H12N2O4 B7575451 3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575451.png)
3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MOBA or 3-MBOA and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of MOBA is not fully understood. However, it is believed to work by inhibiting the activity of monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, MOBA can increase the levels of these neurotransmitters in the brain, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
MOBA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This can lead to improved mood, increased motivation, and enhanced cognitive function. MOBA has also been found to have anti-inflammatory and anti-cancer properties, as well as neuroprotective effects.
実験室実験の利点と制限
MOBA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, MOBA has been extensively studied and has a well-established mechanism of action, making it a useful tool for studying the effects of monoamine oxidase inhibition.
However, there are also some limitations to the use of MOBA in lab experiments. It has been found to be toxic at high doses, which can limit its use in certain experiments. Additionally, the exact mechanism of action of MOBA is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on MOBA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MOBA has been found to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases.
Another area of interest is the development of new and more potent MAO inhibitors. MOBA has been found to be a relatively weak inhibitor of MAO, and there is a need for more potent inhibitors that can be used in the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, 3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of the enzyme monoamine oxidase. MOBA has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on MOBA, including its potential use in the treatment of neurodegenerative diseases and the development of new and more potent MAO inhibitors.
合成法
MOBA is synthesized through a multi-step process that involves the reaction of 3-methylisoxazole-5-carboxylic acid with 4-amino-3-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure MOBA.
科学的研究の応用
MOBA has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine, and the inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain.
MOBA has also been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, MOBA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[[(3-methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-5-11(19-15-8)12(16)14-7-9-3-2-4-10(6-9)13(17)18/h2-6H,7H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRUWNASSQATNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine](/img/structure/B7575382.png)
![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)
![3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7575401.png)
![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575408.png)
![3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)

![3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575433.png)
![6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)
![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)

![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)